molecular formula C17H16N2O5S B2511213 N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-13-5

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2511213
M. Wt: 360.38
InChI Key: NOFAUUXJISYOCP-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyridine moiety and carboxamide group, which are common in various synthesized molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, which are potent inhibitors of human cytomegalovirus DNA polymerase, involves the conformational restriction of the 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group . Similarly, the synthesis of novel polyamides containing a pyridyl moiety involves direct polycondensation reactions . These methods suggest that the synthesis of the compound would likely involve complex organic synthesis techniques, possibly including condensation reactions and the introduction of substituents to a pyridine core.

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from pyridine, often includes a planar aromatic system that can engage in pi-pi stacking and other non-covalent interactions . The presence of substituents like the dimethoxyphenyl group and the carboxamide moiety in the compound of interest would influence its molecular conformation and potential for intermolecular interactions, which are crucial for biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the functional groups present. For example, carboxamides can participate in various chemical reactions, including hydrolysis and condensation . The presence of a hydroxy group in the compound suggests potential for reactions involving hydrogen bonding or further chemical modifications, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridine and carboxamide groups are influenced by their molecular structure. For instance, polyamides synthesized from pyridine derivatives exhibit solubility in polar solvents and have significant thermal properties . The compound , with its aromatic and heterocyclic components, is likely to have similar solubility characteristics and thermal stability. The presence of methoxy groups may further affect its solubility in organic solvents.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of related compounds with antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for in vitro antimicrobial activities. This study suggests that compounds within this chemical class can be synthesized with specific properties aimed at combating microbial infections Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Novel Heterocyclic Structures

Bakhite, Al‐Sehemi, and Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility in synthesizing diverse heterocyclic compounds for potential applications in pharmaceuticals and materials science Bakhite, Al‐Sehemi, & Yamada, 2005.

Electrochromic and Polymeric Applications

Research by Chang and Liou (2008) on aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units showcases the application of related compounds in the development of electrochromic materials and polymers with unique electronic properties. This suggests potential research avenues for N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide in electronic and polymeric materials Chang & Liou, 2008.

Future Directions

The study of this compound could provide valuable insights into its potential applications. For example, it could be investigated for its bioactivity, or used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-8-9(23-2)4-5-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFAUUXJISYOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

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